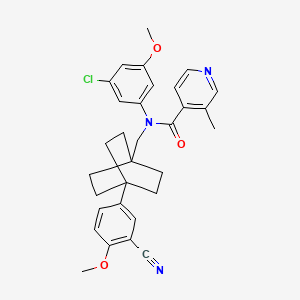

FXR/TGR5 agonist 1

Description

Overview of Bile Acid Receptor Signaling Pathways

Bile acid receptors FXR and TGR5 constitute complementary signaling systems that coordinate metabolic and inflammatory responses. FXR, a nuclear receptor expressed in the liver, intestine, and kidneys, regulates bile acid synthesis, lipid metabolism, and glucose homeostasis through transcriptional control of target genes such as SHP (small heterodimer partner) and FGF19 (fibroblast growth factor 19). Activation of FXR suppresses cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby maintaining bile acid pool homeostasis. In contrast, TGR5, a G protein-coupled receptor (GPCR) localized to intestinal L cells, immune cells, and brown adipose tissue, mediates rapid non-genomic responses. TGR5 activation stimulates intracellular cAMP production, leading to glucagon-like peptide-1 (GLP-1) secretion, enhanced energy expenditure, and suppression of proinflammatory cytokines.

Table 1: Comparative Features of FXR and TGR5 Signaling

| Feature | FXR (Nuclear Receptor) | TGR5 (GPCR) |

|---|---|---|

| Ligand Specificity | Bile acids (e.g., CDCA, DCA) | Secondary bile acids (e.g., LCA) |

| Primary Mechanism | Transcriptional regulation | cAMP/PKA signaling |

| Key Target Genes | SHP, FGF19, CYP7A1 | GLP-1, DIO2, UCP1 |

| Tissue Distribution | Liver, intestine, kidneys | Intestine, immune cells, BAT |

| Metabolic Roles | Bile acid synthesis, lipid regulation | Glucose homeostasis, thermogenesis |

The divergent yet synergistic roles of FXR and TGR5 make dual agonism a compelling strategy for addressing multifactorial diseases. For instance, FXR activation reduces hepatic lipogenesis, while TGR5 stimulation enhances insulin sensitivity via GLP-1. However, endogenous bile acids like chenodeoxycholic acid (CDCA) and lithocholic acid (LCA) exhibit biased agonism, activating FXR or TGR5 with limited cross-reactivity. This selectivity constraint, coupled with the hepatotoxicity of hydrophobic bile acids, underscores the need for synthetic ligands capable of balanced dual receptor engagement.

Rationale for Non-Bile Acid Agonist Development

The development of this compound addresses three critical limitations of bile acid-derived therapeutics:

- Receptor Selectivity : Endogenous bile acids exhibit preferential activation of FXR or TGR5, limiting their therapeutic scope. For instance, CDCA is a potent FXR agonist but a weak TGR5 agonist, while LCA activates TGR5 but antagonizes FXR.

- Systemic Toxicity : Hydrophobic bile acids like LCA induce mitochondrial dysfunction and cholestatic liver injury at elevated concentrations.

- Structural Constraints : The rigid steroidal backbone of bile acids hinders optimization of pharmacokinetic properties, such as oral bioavailability and tissue distribution.

This compound overcomes these challenges through a modular design. Structure-activity relationship (SAR) studies highlight the importance of:

- A pyridine core for FXR binding, replacing the steroidal nucleus to reduce off-target interactions.

- 3,5-Dihalogenated substituents on the aniline ring, which enhance TGR5 affinity by 12-fold compared to monosubstituted analogs.

- A methyl acrylate group that improves metabolic stability without compromising FXR transcriptional activity.

Table 3: Advantages of Non-Bile Acid Agonists Over Bile Acid Derivatives

| Parameter | Bile Acid Derivatives | This compound |

|---|---|---|

| Receptor Selectivity | Biased toward FXR or TGR5 | Balanced dual agonism |

| Toxicity Profile | Risk of hepatotoxicity | Reduced cytotoxicity in vitro |

| Structural Flexibility | Limited by steroidal scaffold | Tunable for pharmacokinetics |

| Tissue Specificity | Broad systemic activation | Enhanced intestinal targeting |

This innovative approach has enabled the discovery of a first-in-class compound that synergistically modulates bile acid signaling without inheriting the drawbacks of its endogenous counterparts. Ongoing research aims to further refine its selectivity and evaluate long-term efficacy in models of metabolic syndrome and inflammation-driven malignancies.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H32ClN3O3 |

|---|---|

Molecular Weight |

530.1 g/mol |

IUPAC Name |

N-(3-chloro-5-methoxyphenyl)-N-[[4-(3-cyano-4-methoxyphenyl)-1-bicyclo[2.2.2]octanyl]methyl]-3-methylpyridine-4-carboxamide |

InChI |

InChI=1S/C31H32ClN3O3/c1-21-19-34-13-6-27(21)29(36)35(25-15-24(32)16-26(17-25)37-2)20-30-7-10-31(11-8-30,12-9-30)23-4-5-28(38-3)22(14-23)18-33/h4-6,13-17,19H,7-12,20H2,1-3H3 |

InChI Key |

JTGBSPOXKVOUHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)C(=O)N(CC23CCC(CC2)(CC3)C4=CC(=C(C=C4)OC)C#N)C5=CC(=CC(=C5)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of INT-767

INT-767 (6α-ethyl-3α,7α,23-trihydroxy-24-nor-5β-cholan-23-sulfate sodium salt) is a semi-synthetic bile acid derivative designed to activate both FXR and TGR5. Its preparation involves multi-step functionalization of the cholane core:

Core Modification :

- The 6α-ethyl group is introduced via alkylation of the 7-keto intermediate derived from chenodeoxycholic acid (CDCA). This step enhances FXR binding affinity by increasing hydrophobicity.

- Sulfation at the C23 position is achieved using sulfur trioxide-triethylamine complex in anhydrous pyridine, yielding the sodium salt after ion exchange.

Key Reaction Conditions :

Analytical Data :

Structural Analogues of INT-767

Modifications to the side chain and steroid core have been explored to optimize receptor selectivity:

- C23 Substituents : Replacement of the sulfate group with sulfonate or glycine-conjugated moieties reduces TGR5 activity while retaining FXR agonism.

- C24 Nor-Modification : Removal of the C24 methyl group (24-nor derivatives) enhances metabolic stability by reducing β-oxidation.

Non-Bile Acid FXR/TGR5 Agonists

Synthesis of Compound 20p

Compound 20p , a non-bile acid dual agonist, features an isonicotinamide core with substituted aniline and acrylate groups. The synthesis involves:

Core Assembly :

Optimization Steps :

Analytical Data :

- Yield : 45% overall yield after purification by flash chromatography.

- EC₅₀ : FXR = 12 nM; TGR5 = 8 nM (cAMP assay).

Structural Modifications and SAR Studies

Bile Acid Scaffold Optimization

Systematic SAR studies on bile acid derivatives reveal key determinants of dual agonism:

| Modification | FXR EC₅₀ (nM) | TGR5 EC₅₀ (nM) | Selectivity Ratio (FXR/TGR5) |

|---|---|---|---|

| 6α-Ethyl, 23-sulfate | 30 | 60 | 0.5 |

| 6α-Ethyl, 23-methyl | 120 | 15 | 8.0 |

| 12α-Hydroxyl deletion | 450 | 200 | 2.3 |

Non-Bile Acid Scaffold SAR

For isonicotinamide derivatives like 20p :

- Aniline Substitutions : 3,5-Dihalo substitution (e.g., 3-F,5-Cl) increases FXR potency by 10-fold compared to monosubstituted analogues.

- Acrylate Position : Meta-substitution on the phenyl ring optimizes steric compatibility with TGR5’s extracellular cavity.

Analytical and Characterization Methods

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : Key signals for 20p include δ 8.21 (s, 1H, pyridine-H), 7.45 (d, J = 16 Hz, 1H, acrylate-H), and 2.98 (s, 3H, methyl ester).

Chemical Reactions Analysis

Types of Reactions: FXR/TGR5 agonist 1 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction .

Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .

Scientific Research Applications

The farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5) are bile acid receptors that regulate several metabolic and inflammatory pathways . Agonists of FXR and TGR5 have potential therapeutic applications for treating metabolic disorders and liver inflammatory diseases .

FXR/TGR5 Dual Agonists and their Applications

FXR and TGR5 agonists can reduce liver damage and hepatic steatosis by inhibiting liver CYP7A1 expression, which is increased in alcoholic liver disease (ALD) . TGR5 agonists may have broad therapeutic applications, from the treatment of metabolic disorders to liver inflammatory diseases . Activation of TGR5 stimulates glucagon-like peptide-1 (GLP-1) secretion, reduces proinflammatory cytokines, enhances energy expenditure, prevents obesity, and decreases insulin resistance .

INT-767 INT-767 is a dual FXR/TGR5 agonist . Studies have demonstrated that INT-767 significantly decreases intestinal ischemia-reperfusion injury (IRI) and improves survival . Additionally, INT-767 has shown promise in treating kidney disease in diabetes and obesity by improving proteinuria and preventing podocyte injury, mesangial expansion, and tubulointerstitial fibrosis in mice .

- Atherosclerosis Concurrent activation of FXR and TGR5 with INT-767 has demonstrated effectiveness in preventing atherosclerotic formation by reducing circulating lipids and inflammation .

- Liver Disease FXR and TGR5 agonists, including INT-767, have been tested in mouse models of early alcohol steatohepatitis, showing protection from liver injury .

- Osteoporosis Dual targeting of TGR5 and FXR is a promising strategy for osteoporosis .

Compound 20p Compound 20p dose-dependently induced small heterodimer partner (SHP) mRNA and decreased cytochrome P450 7A1 (CYP7A1) in the liver at 10 and 30 mg/kg, respectively, which were used as FXR agonist markers . Compound 20p significantly increased the plasma levels of GLP-1 as a TGR5 agonist, and a high concentration of GLP-1 lowered blood glucose levels .

Other Agonists

- Fexaramine (compound 7 ) was reported as a specific and potent partial agonist against FXR with no significant agonist activity against TGR5 .

- The indole derivative 8 is a TGR5 agonist with no agonist or antagonist activity against FXR .

Mechanism of Action

FXR/TGR5 agonist 1 exerts its effects by binding to and activating both the farnesoid X receptor and the Takeda G-protein-coupled receptor 5. Upon activation, these receptors regulate the expression of genes involved in bile acid, glucose, and lipid metabolism. FXR activation leads to the suppression of bile acid synthesis and the promotion of bile acid excretion, while TGR5 activation enhances glucagon-like peptide 1 secretion, improving insulin sensitivity and glucose homeostasis .

Comparison with Similar Compounds

Data Tables

Table 1. Pharmacological Profiles of Key FXR/TGR5 Agonists

| Compound | Class | FXR EC50 (nM) | TGR5 EC50 (nM) | Selectivity | Key Effects |

|---|---|---|---|---|---|

| Compound 20p | Non-bile acid | 190 | 420 | Dual | SHP↑, CYP7A1↓, GLP-1↑, Glucose↓ |

| OCA | Bile acid derivative | 48.8 | – | FXR-only | Fibrosis↓, LDL-C↑, Pruritus risk |

| INT-767 | Bile acid derivative | 30 | 630 | Dual | Atherosclerosis↓, CYP7A1↓, Cholesterol↓ |

| INT-777 | Bile acid derivative | – | 395–469 | TGR5-only | GLP-1↑, Inflammation↓ |

| 19d/19e | Imidazole derivative | – | 10–50 | TGR5-only | GLP-1↑, Glucose↓ |

Table 2. Clinical and Preclinical Outcomes

| Compound | Metabolic Effects | Therapeutic Potential | Limitations |

|---|---|---|---|

| Compound 20p | Glucose↓, Cholesterol↓, Hepatic protection | NASH, T2DM | Pending clinical trials |

| OCA | Fibrosis↓, Bile acid regulation | NASH, PBC | LDL-C↑, Pruritus |

| INT-767 | Atherosclerosis↓, Inflammation↓ | Metabolic syndrome, ALD | Steroidal toxicity risks |

| INT-777 | GLP-1↑, Inflammation↓ | T2DM, IBD | No FXR activity |

Research Findings and Implications

- Dual vs. Single Agonism : Dual agonists like Compound 20p and INT-767 offer broader metabolic benefits than single-target agents. For example, Compound 20p’s FXR activity suppresses bile acid synthesis (CYP7A1↓), while TGR5 activation enhances GLP-1 secretion, addressing both cholestasis and hyperglycemia .

- Structural Advantages: Non-bile acid agonists (e.g., Compound 20p) avoid the hepatotoxicity and poor selectivity associated with steroidal compounds .

- Clinical Gaps : While OCA is FDA-approved, its side effects highlight the need for safer dual agonists. Compound 20p’s preclinical profile supports its advancement to clinical trials .

Biological Activity

FXR/TGR5 agonist 1, also known as INT-767, is a compound that exhibits dual agonistic activity on the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5). This compound has garnered significant attention due to its potential therapeutic applications in metabolic disorders, liver diseases, and inflammation. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

FXR Activation:

FXR is a nuclear receptor that plays a crucial role in bile acid homeostasis and lipid metabolism. Upon activation by agonists like INT-767, FXR induces the expression of small heterodimer partner (SHP), which subsequently inhibits the expression of cytochrome P450 7A1 (CYP7A1), a key enzyme in bile acid synthesis. This action reduces hepatic bile acid levels and modulates lipid metabolism .

TGR5 Activation:

TGR5 is a G protein-coupled receptor that mediates various physiological effects, including glucose metabolism and energy expenditure. Activation of TGR5 by compounds such as INT-767 leads to increased secretion of glucagon-like peptide-1 (GLP-1), which enhances insulin sensitivity and lowers blood glucose levels . Additionally, TGR5 activation has been shown to exert anti-inflammatory effects by reducing the release of pro-inflammatory cytokines .

Efficacy in Animal Models

Several studies have evaluated the effects of INT-767 in various animal models:

- Metabolic Disorders: In a study involving mice fed a Western diet, INT-767 was shown to significantly reduce liver injury and prevent the progression to non-alcoholic steatohepatitis (NASH) by modulating lipid profiles and inflammatory pathways .

- Atherosclerosis: Concurrent activation of FXR and TGR5 was found to alleviate atherosclerotic plaque formation by reducing circulating lipids and inflammation through NF-κB inactivation .

Case Studies

Case Study 1: Liver Injury Prevention

In a model of early alcoholic liver disease (ALD), INT-767 demonstrated protective effects against liver injury. The compound reduced hepatic steatosis and inflammation, highlighting its potential for treating ALD .

Case Study 2: Obesity and Insulin Resistance

In another study, INT-767 was shown to blunt diet-induced obesity and improve insulin resistance in mice. The dual action on FXR and TGR5 contributed to enhanced metabolic health by promoting energy expenditure and reducing fat accumulation .

Data Summary

Q & A

Q. What are the primary mechanisms through which FXR and TGR5 agonists regulate metabolic homeostasis?

FXR, a nuclear receptor, modulates lipid and glucose metabolism by repressing hepatic SREBP-1c (reducing lipogenesis) and inducing SHP (inhibiting CYP7A1, a bile acid synthesis enzyme) . TGR5, a G protein-coupled receptor, enhances energy expenditure and GLP-1 secretion, improving insulin sensitivity . Methodologically, researchers should combine gene expression profiling (e.g., qPCR for SREBP-1c, CYP7A1) with metabolic phenotyping in knockout models (e.g., FXR−/− or TGR5−/− mice) to dissect receptor-specific effects .

Q. What experimental models are validated for evaluating FXR/TGR5 dual agonists?

Key models include:

- HFD-induced NASH rats : Assess hepatic steatosis, inflammation, and fibrosis via histology and RNA sequencing .

- ApoE−/− or LDLR−/− mice : Evaluate atherosclerosis progression using aortic plaque quantification and lipid profiling .

- Diabetic nephropathy models (db/db mice) : Measure urinary albumin/creatinine ratios and renal fibrosis markers .

Include cassette PK studies to compare pharmacokinetic profiles of lead compounds .

Q. What are critical biomarkers to confirm FXR/TGR5 activation in vivo?

- FXR activation : Reduced serum bile acids, elevated FGF19/21, and downregulated CYP7A1 .

- TGR5 activation : Increased plasma GLP-1, enhanced adipose tissue browning (UCP1 expression), and improved glucose tolerance .

Use ELISA for protein markers and RNA-seq for pathway analysis.

Advanced Research Questions

Q. How can structural modifications optimize selectivity between FXR and TGR5 in dual agonists?

- C-23 sulfation (e.g., INT-767 vs. INT-747) enhances TGR5 potency while retaining FXR agonism .

- Tetrazole derivatives (e.g., compound 21 in ) achieve TGR5/FXR EC50 ratios >30, improving selectivity .

Methodology: Use TR-FRET assays to screen EC50 values and molecular docking with e-pharmacophore models to predict binding interactions .

Q. How to resolve contradictions in glucose metabolism outcomes between preclinical and clinical studies?

Discrepancies (e.g., TGR5 agonists showing GLP-1 elevation in mice but no glucose improvement in humans ) may arise from:

Q. What methodologies assess functional outcomes of dual agonism in different tissues?

- Intestinal-specific effects : Measure ileal GLP-1 secretion via hyperglycemic clamps or luminal bile acid sampling .

- Hepatic effects : Perform bile acid flux analysis using stable isotope tracers and LC-MS/MS .

- Immune modulation : Quantify TNF-α (pro-inflammatory) and IL-10 (anti-inflammatory) in macrophages .

Q. How to design studies evaluating anti-inflammatory effects of FXR/TGR5 dual agonists?

- In vitro : Treat LPS-stimulated monocytes with agonists and quantify TNF-α suppression (pIC50 analysis) .

- In vivo : Use NASH models to assess NF-κB inhibition via immunohistochemistry and RNA-seq of inflammatory pathways .

- Cancer models : Test STAT3 downregulation in hepatocellular carcinoma xenografts .

Q. How to validate target engagement and off-target effects in dual agonists?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.